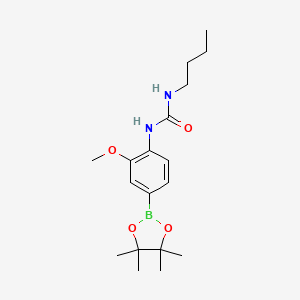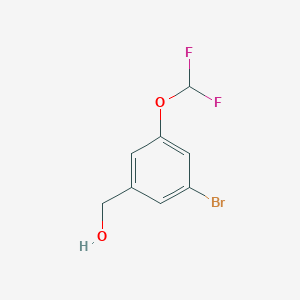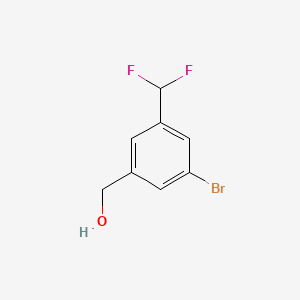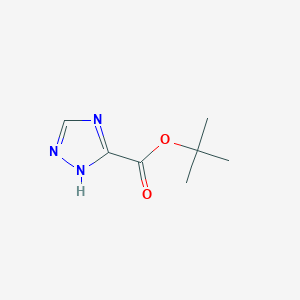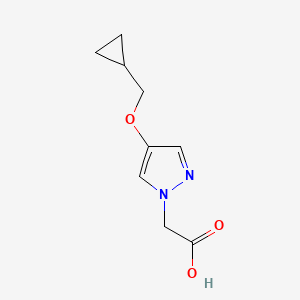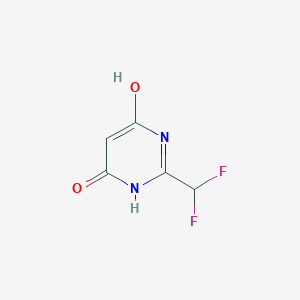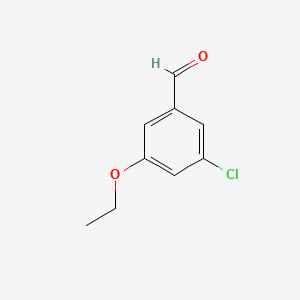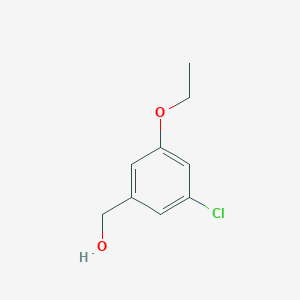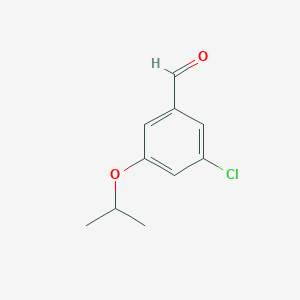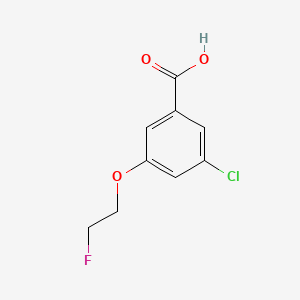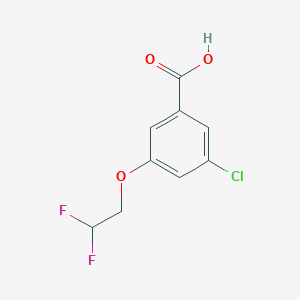
3-Chloro-5-ethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-ethoxybenzoic acid is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the third position and an ethoxy group at the fifth position on the benzene ring. This compound is used as a building block in various chemical syntheses and has applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-ethoxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 5-ethoxybenzoic acid. The reaction typically uses thionyl chloride or phosphorus trichloride as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Chlorination of 5-ethoxybenzoic acid:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The chlorination reaction can be scaled up using large reactors with precise control over temperature and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-ethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol)
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), heat
Reduction: Reducing agents (e.g., LiAlH4), solvent (e.g., ether)
Major Products
Substitution: 3-Amino-5-ethoxybenzoic acid, 3-Thio-5-ethoxybenzoic acid
Esterification: Ethyl 3-chloro-5-ethoxybenzoate
Reduction: 3-Chloro-5-ethoxybenzyl alcohol
Scientific Research Applications
3-Chloro-5-ethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
3-Chloro-4-ethoxybenzoic acid: Chlorine atom at the third position and ethoxy group at the fourth position.
3-Bromo-5-ethoxybenzoic acid: Bromine atom instead of chlorine at the third position.
Uniqueness
3-Chloro-5-ethoxybenzoic acid is unique due to the specific positioning of the chlorine and ethoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-chloro-5-ethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5H,2H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOLXXMXMJXXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
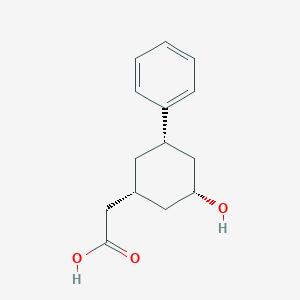
![4-[2-[4-[(Methyl)(2-hydroxyethyl)amino]phenyl]ethenyl]pyridine](/img/structure/B8086423.png)
